

# Application Notes: Nickel Naphthenate in Butadiene Rubber Synthesis

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Compound of Interest		
Compound Name:	Nickel naphthenate	
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These application notes provide a detailed overview of the use of **nickel naphthenate** as a key component in Ziegler-Natta catalyst systems for the synthesis of high cis-1,4-polybutadiene rubber. This document outlines the catalytic system, experimental protocols, and expected outcomes, offering a valuable resource for researchers in polymer chemistry and materials science.

## Introduction

The polymerization of 1,3-butadiene to produce polybutadiene rubber (PBR) is a cornerstone of the synthetic rubber industry. The microstructure of the polymer, particularly the high proportion of the cis-1,4 isomer, is crucial for achieving desirable properties such as high elasticity, abrasion resistance, and low heat buildup, making it ideal for tire manufacturing and other high-performance applications. Nickel-based Ziegler-Natta catalysts, with **nickel naphthenate** as a common precursor, are highly effective in producing polybutadiene with a high cis-1,4 content (typically >90%).[1][2][3][4]

This document details the components of the **nickel naphthenate**-based catalyst system, provides a comprehensive experimental protocol for the synthesis of high cis-1,4-polybutadiene, and presents key performance data in a structured format.

## **Catalytic System**



The catalyst system for butadiene polymerization using **nickel naphthenate** is a multi-component Ziegler-Natta system. The primary components include:

- Nickel Salt: Nickel naphthenate (or other nickel carboxylates like nickel octoate) serves as the transition metal source.[5]
- Organoaluminum Compound (Co-catalyst): Typically a trialkylaluminum compound such as triisobutylaluminum (TIBA) or triethylaluminum (TEAL). This component alkylates the nickel center, forming the active catalytic species.
- Fluorine-Containing Compound (Promoter/Lewis Acid): Boron trifluoride etherate (BF₃·OEt₂) is commonly used to enhance catalytic activity and stereoselectivity.

The molar ratio of these components is a critical factor in determining the catalyst's activity and the resulting polymer's microstructure and molecular weight.

## **Quantitative Data Summary**

The following tables summarize typical quantitative data for the synthesis of high cis-1,4-polybutadiene using a **nickel naphthenate**-based catalyst system. The data is compiled from various sources to provide a comparative overview.

Table 1: Catalyst Component Molar Ratios and Polymerization Conditions

Parameter	Value	Reference
Ni:Al Molar Ratio	1:7.5 - 1:15	General knowledge from sources
B:Ni Molar Ratio	1:1 - 3:1	General knowledge from sources
Monomer:Nickel Molar Ratio	2000:1 - 10000:1	[5]
Polymerization Temperature	40°C - 60°C	[5]
Polymerization Time	1 - 4 hours	[5]
Solvent	Toluene, Hexane, Cyclohexane	General knowledge from sources



Table 2: Effect of Catalyst Composition on Polymer Properties

Ni/Bd (x 10 <sup>-5</sup> )	Al/Bd (x 10 <sup>-4</sup> )	BF₃·OEt₂/ Bd (x 10 <sup>-4</sup> )	Monomer Conversi on (%)	cis-1,4 Content (%)	Mooney Viscosity (ML 1+4 @ 100°C)	Referenc e
5.7	4.3	3.5 (as nonyl alcohol complex)	95	>95	-	[5]
3.5	4.8	1.0 (as tributylamin e complex)	93	>95	-	[5]
2.3	5.2	0.4 (as tributylamin e complex)	92	>95	-	[5]
-	-	2.5	85	>95	40	[5]

Note: Data in Table 2 is adapted from a patent where various boron trifluoride complexes were used, which can influence the results.

## **Experimental Protocols**

This section provides a detailed methodology for the laboratory-scale synthesis of high cis-1,4-polybutadiene using a **nickel naphthenate**-based catalyst.

- 1. Materials and Reagents:
- Monomer: 1,3-Butadiene (polymerization grade, >99.5%)
- Solvent: Anhydrous toluene or hexane (dried over molecular sieves or other suitable drying agents)
- Catalyst Components:



- Nickel naphthenate solution in toluene or hexane
- Triisobutylaluminum (TIBA) solution in hexane
- Boron trifluoride etherate (BF₃·OEt₂)
- Shortstop: Methanol or ethanol containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT)
- Purge Gas: High-purity nitrogen or argon
- 2. Equipment:
- Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, and inlets for monomer, solvent, and catalyst components.
- Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
- Syringes and cannulas for transferring reagents.
- 3. Catalyst Preparation (Pre-activation/Aging):
- Strictly under an inert atmosphere (nitrogen or argon).
- In a dry, nitrogen-purged Schlenk flask, add the calculated amount of nickel naphthenate solution.
- Slowly add the triisobutylaluminum solution to the nickel naphthenate solution at a controlled temperature (e.g., 0-10°C) with gentle stirring. The molar ratio of Al:Ni is a critical parameter.
- After the addition of TIBA, add the boron trifluoride etherate.
- Allow the catalyst mixture to age for a specified period (e.g., 15-30 minutes) at a controlled temperature. This aging step is crucial for the formation of the active catalytic species.
- 4. Polymerization Procedure:

## Methodological & Application



- Purge the polymerization reactor thoroughly with high-purity nitrogen to remove air and moisture.
- Charge the reactor with the desired amount of dry solvent.
- Introduce the purified 1,3-butadiene monomer into the reactor.
- Bring the reactor contents to the desired polymerization temperature (e.g., 50°C).
- Inject the pre-activated catalyst solution into the reactor to initiate polymerization.
- Monitor the reaction temperature, as the polymerization is exothermic. Use the reactor jacket to maintain a constant temperature.
- Allow the polymerization to proceed for the desired time (e.g., 2 hours), monitoring the viscosity of the reaction mixture as an indicator of polymer formation.
- 5. Termination and Polymer Recovery:
- After the desired polymerization time, terminate the reaction by adding a shortstop solution (e.g., methanol with BHT).
- The polymer will precipitate out of the solution.
- The precipitated polymer can be further purified by washing with additional methanol or ethanol.
- Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

#### 6. Characterization:

- Microstructure: Determine the cis-1,4, trans-1,4, and 1,2-vinyl content using Fourier Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
- Molecular Weight and Molecular Weight Distribution (MWD): Analyze using Gel Permeation
  Chromatography (GPC) or Size Exclusion Chromatography (SEC).

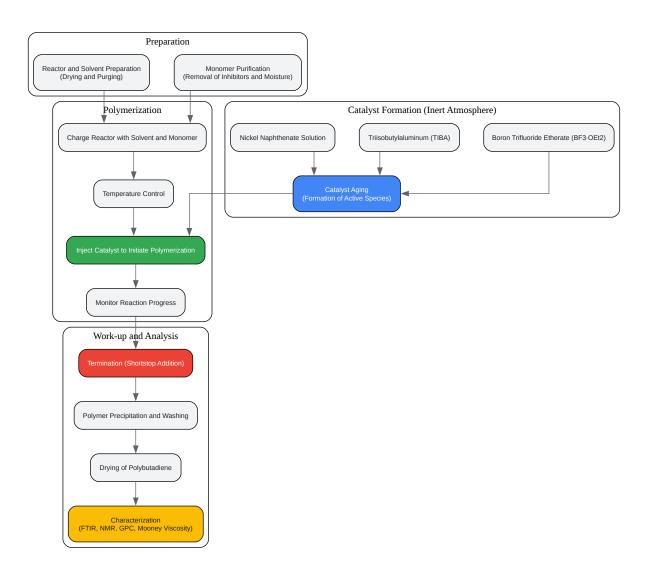


• Mooney Viscosity: Measure using a Mooney viscometer to assess the processability of the rubber.

## **Visualizations**

Diagram 1: Experimental Workflow for Butadiene Rubber Synthesis



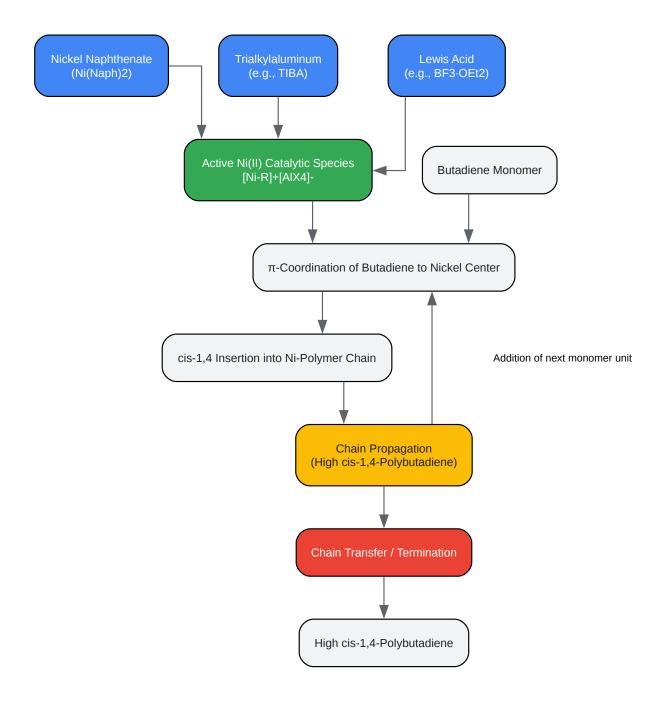


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Caption: Workflow for the synthesis and characterization of polybutadiene.



Diagram 2: Signaling Pathway of Ziegler-Natta Catalysis for Butadiene Polymerization



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Caption: Simplified mechanism of Ziegler-Natta catalysis.



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